4-Bromo-2-fluorobenzoyl chloride
Overview
Description
4-Bromo-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzoyl chloride can be synthesized from 4-bromo-2-fluorobenzoic acid. The process involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride or oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-bromo-2-fluorobenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromo-2-fluorobenzoyl group into aromatic compounds
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Dimethylformamide (DMF), aluminum chloride (AlCl3)
Solvents: Dichloromethane, toluene, acetonitrile
Conditions: Anhydrous conditions, elevated temperatures
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
4-Bromo-2-fluorobenzoyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including intermediates for drugs such as enzalutamide and venetoclax.
Agrochemicals: It serves as a building block for the synthesis of herbicides and insecticides.
Material Science: It is used in the preparation of advanced materials, including polymers and resins.
Chemical Biology: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 4-bromo-2-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 4-bromo-2-fluorobenzoyl group into target molecules. This reactivity is utilized in various synthetic transformations to modify the structure and properties of organic compounds .
Comparison with Similar Compounds
4-Bromobenzoyl chloride: Similar structure but lacks the fluorine atom.
2-Fluorobenzoyl chloride: Similar structure but lacks the bromine atom.
4-Fluorobenzoyl chloride: Similar structure but lacks the bromine atom.
Uniqueness: 4-Bromo-2-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for more diverse synthetic applications compared to its mono-substituted counterparts .
Properties
IUPAC Name |
4-bromo-2-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFIABOQFAFDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370087 | |
Record name | 4-Bromo-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151982-51-3 | |
Record name | 4-Bromo-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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